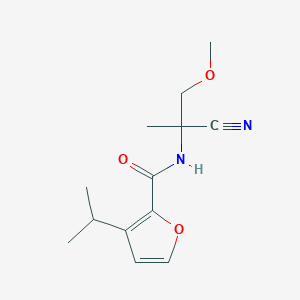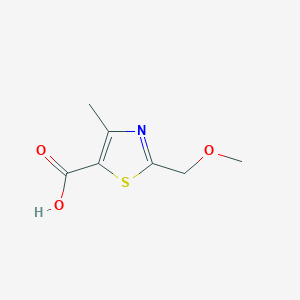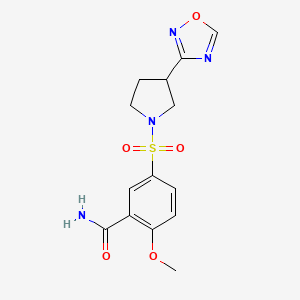![molecular formula C8H9N5 B2845295 [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine CAS No. 926226-93-9](/img/structure/B2845295.png)
[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents . The structure of these derivatives has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves the use of double CuAAC click chemistry . This process leads to the formation of bis-tridentate ligands .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds is confirmed by various spectroscopic techniques. These include IR, which provides information about the functional groups present in the molecule, 1 H-NMR, which gives insights into the hydrogen environments and connectivity, and Mass spectroscopy, which can provide the molecular weight and structural information .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often lead to the formation of complex structures. For instance, the self-assembly of bis-tridentate ligands can lead to the spontaneous formation of [2 × 2] grid-like metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and similar compounds can be determined using various techniques. For example, the melting point can be determined experimentally . Spectroscopic techniques like IR can provide information about the functional groups present .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine derivatives have been explored for their antimicrobial properties. A study by Thomas, Adhikari, and Shetty (2010) synthesized a series of derivatives and found that they demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. These findings suggest potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications
Roffe et al. (2016) investigated 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for their use in catalytic applications. The study found that these derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, showing good activity and selectivity in catalytic processes. This research opens avenues for using such compounds in catalysis (Roffe et al., 2016).
Metal Coordination and Crystal Engineering
Duong et al. (2011) explored surrogates of 2,2′-bipyridine, including triazinyl derivatives, for chelating Ag(I) and creating metallotectons for hydrogen-bonded crystals. Their research highlighted the potential of these compounds in generating predictable structures held together by coordinative interactions and hydrogen bonds, indicating their use in crystal engineering and metal coordination (Duong et al., 2011).
Corrosion Inhibition
Ma et al. (2017) studied triazole derivatives, including (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol, for their effectiveness as corrosion inhibitors for mild steel in acidic mediums. Their findings revealed that these compounds could serve as efficient corrosion inhibitors, providing a pathway for protecting metals from corrosion (Ma et al., 2017).
Water Oxidation Catalysis
Zong and Thummel (2005) demonstrated the use of Ru complexes for water oxidation, employing ligands with pyridyl groups. Such complexes exhibit significant catalytic activity, suggesting their potential application in water splitting and hydrogen production processes (Zong & Thummel, 2005).
Wirkmechanismus
The mechanism of action of 1,2,4-triazole derivatives, including “[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine”, is often studied using molecular docking studies . These studies help understand the binding modes of these derivatives in the binding pocket of potential targets, such as the aromatase enzyme .
Safety and Hazards
The safety of 1,2,4-triazole derivatives, including “[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine”, is an important aspect of their study. In vitro cytotoxic evaluations are often performed to assess their safety. For instance, some of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .
Zukünftige Richtungen
The future directions in the study of “[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine” and similar compounds involve the discovery and development of more effective and potent anticancer agents . The design and development of more selective and potent molecules can be achieved by using 1,2,4-triazole derivatives as a structural optimization platform .
Eigenschaften
IUPAC Name |
[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-3-7-1-2-8(11-4-7)13-6-10-5-12-13/h1-2,4-6H,3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBIOMRHSNXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926226-93-9 |
Source


|
| Record name | [6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

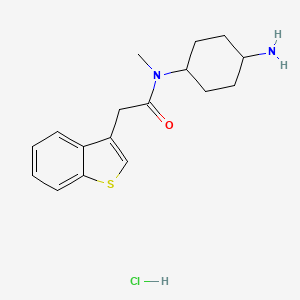
![(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2845213.png)
![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1-(3-ethyl-1,2-oxazol-5-yl)methanamine;dihydrochloride](/img/structure/B2845214.png)
![Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2845215.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2845219.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2845222.png)
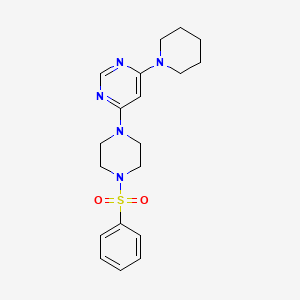
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2845224.png)
